1,5-Bis(phenylsulfanyl)anthracene
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Overview
Description
1,5-Bis(phenylthio)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with phenylthio groups attached at the 1 and 5 positions, which significantly influences its chemical behavior and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(phenylthio)anthracene can be synthesized through various methods. One common approach involves the reaction of anthracene with thiophenol in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the phenylthio groups.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(phenylthio)anthracene are not widely documented, the synthesis of anthracene derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(phenylthio)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the phenylthio groups to thiol groups.
Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracene derivatives, depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(phenylthio)anthracene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 1,5-Bis(phenylthio)anthracene involves its interaction with molecular targets through its phenylthio groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving light absorption and emission.
Comparison with Similar Compounds
Similar Compounds
- 9-Phenylthioanthracene
- 9,10-Bis(phenylthio)anthracene
- 1,8-Bis(phenylthio)anthracene
Uniqueness
1,5-Bis(phenylthio)anthracene is unique due to the specific positioning of the phenylthio groups at the 1 and 5 positions, which influences its chemical reactivity and photophysical properties. This distinct structure allows for unique interactions and applications compared to other anthracene derivatives with different substitution patterns.
Properties
CAS No. |
116205-50-6 |
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Molecular Formula |
C26H18S2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1,5-bis(phenylsulfanyl)anthracene |
InChI |
InChI=1S/C26H18S2/c1-3-11-21(12-4-1)27-25-15-7-9-19-18-24-20(17-23(19)25)10-8-16-26(24)28-22-13-5-2-6-14-22/h1-18H |
InChI Key |
DHJKUGBFTGIUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=CC4=C(C=CC=C4SC5=CC=CC=C5)C=C32 |
Origin of Product |
United States |
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